7-Methoxy-2,2-dimethylchromane-6-carbaldehyde CAS 62291-19-4 properties
7-Methoxy-2,2-dimethylchromane-6-carbaldehyde CAS 62291-19-4 properties
An In-Depth Technical Guide to 7-Methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde (CAS 62291-19-4)
Executive Summary
The compound 7-Methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde (CAS 62291-19-4) is a highly functionalized benzopyran derivative. Structurally, it is the 6-formyl analog of Precocene I (7-methoxy-2,2-dimethyl-2H-chromene), a naturally occurring phytochemical isolated from Ageratum houstonianum [1]. In medicinal chemistry and agrochemical development, this molecule serves as a critical electrophilic building block. The presence of the reactive 6-carbaldehyde group, combined with the electron-rich chromene core, makes it an ideal precursor for synthesizing complex heterocyclic dimers, fluorescent probes, and targeted pro-allatocidins (anti-juvenile hormones).
This whitepaper details the physicochemical profiling, biological mechanisms, and self-validating synthetic protocols required to handle and synthesize this compound with high regioselectivity.
Physicochemical Profiling & Drug-Likeness
Understanding the quantitative physical properties of CAS 62291-19-4 is essential for predicting its behavior in both synthetic workflows and biological assays. The compound conforms strictly to Lipinski’s Rule of Five, indicating excellent theoretical membrane permeability and oral bioavailability [2].
| Property | Value | Pharmacokinetic / Synthetic Implication |
| CAS Registry Number | 62291-19-4 | Unique identifier for the 2H-chromene derivative. |
| Molecular Formula | C₁₃H₁₄O₃ | Defines the degree of unsaturation (Index of Hydrogen Deficiency = 7). |
| Molecular Weight | 218.25 g/mol | < 500 Da; highly favorable for rapid cellular diffusion. |
| Exact Mass | 218.0943 g/mol | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| XLogP3 | 2.3 | Optimal lipophilicity for penetrating insect cuticles and lipid bilayers. |
| Topological Polar Surface Area (TPSA) | 35.5 Ų | < 90 Ų; indicates excellent blood-brain barrier (BBB) penetration potential. |
| H-Bond Acceptors / Donors | 3 / 0 | Lack of donors reduces non-specific aqueous solvation, driving lipophilicity. |
| Rotatable Bonds | 2 | High structural rigidity, lowering the entropic penalty upon receptor binding. |
Biological Significance and Mechanistic Pathways
The biological utility of 7-methoxy-2,2-dimethyl-2H-chromene derivatives stems from their unique mechanism of action as pro-drugs (pro-allatocidins) [3]. The core chromene ring is biologically inert until it crosses into the target tissue—specifically, the insect corpus allatum (the endocrine gland responsible for juvenile hormone synthesis).
The Causality of Cytotoxicity: Once inside the corpus allatum, tissue-specific Cytochrome P450 (CYP450) monooxygenases epoxidize the highly electron-rich 3,4-double bond of the chromene ring. The resulting 3,4-epoxide is profoundly unstable. The adjacent pyran oxygen donates electron density, facilitating the opening of the epoxide to form a highly electrophilic oxocarbenium-like intermediate. This transient species rapidly alkylates localized nucleophiles (such as thiol groups on essential proteins and nitrogenous bases in DNA), leading to rapid, targeted cellular necrosis and the cessation of juvenile hormone production [4].
Pathway of CYP450-mediated bioactivation and targeted cellular necrosis by chromene derivatives.
Synthetic Methodologies and Protocols
The synthesis of 7-Methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde relies on the strict electronic control of the aromatic ring. The methodology is divided into two phases: the construction of the Precocene I core, followed by regioselective formylation.
Phase 1: Synthesis of the Chromene Core (Precocene I)
Causality of Reagents: The chromene core is built via a Friedel-Crafts acylation/cyclization cascade between 3-methoxyphenol and 3-methyl-2-butenoic acid, followed by reduction and dehydration. The gem-dimethyl group at C2 prevents aromatization of the pyran ring, locking the molecule in the 2H-chromene state [5].
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Condensation: React 3-methoxyphenol (1.0 eq) with 3-methyl-2-butenoic acid (1.1 eq) in the presence of boron trifluoride etherate (BF₃·Et₂O) at 80 °C for 4 hours. This yields 7-methoxy-2,2-dimethylchroman-4-one.
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Reduction: Dissolve the chromanone in methanol at 0 °C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. The hydride attacks the sterically unhindered ketone, yielding 7-methoxy-2,2-dimethylchroman-4-ol.
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Dehydration: Reflux the resulting alcohol in anhydrous benzene with a catalytic amount of p-toluenesulfonic acid (p-TsOH) using a Dean-Stark apparatus. The acid protonates the hydroxyl group, making it a good leaving group, while the thermodynamic stability of the conjugated 3,4-double bond drives the elimination, yielding Precocene I.
Phase 2: Regioselective Vilsmeier-Haack Formylation
Causality of Regioselectivity: The Vilsmeier reagent (chloromethyleniminium ion) is a mild electrophile. The 7-methoxy group strongly donates electron density (+M effect) to its ortho and para positions. The 6-position is para to the pyran oxygen and ortho to the methoxy group. This synergistic electron donation makes C6 the absolute thermodynamic and kinetic sink for electrophilic aromatic substitution (EAS), ensuring near-perfect regioselectivity without protecting groups [6].
Step-by-Step Protocol:
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Electrophile Generation: Under an argon atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise. Stir for 30 minutes until the pale-yellow Vilsmeier complex forms.
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Addition: Dissolve Precocene I (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier complex at 0 °C to prevent exothermic polymerization of the electron-rich double bond.
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Substitution: Warm the reaction mixture to 60 °C and stir for 4 hours.
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Hydrolysis: Quench the reaction by pouring it over crushed ice. Neutralize strictly with saturated aqueous sodium acetate (NaOAc) to pH 7. Causality: Using a strong base like NaOH would risk hydrolyzing the pyran ring or causing aldol condensations.
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Extraction: Extract the aqueous phase with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Multi-step synthetic workflow from 3-methoxyphenol to the final 6-carbaldehyde derivative.
Analytical Validation System
To ensure the trustworthiness of the synthetic protocol, the following self-validating analytical checks must be employed:
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In-Process TLC Monitoring: The starting chromene is highly non-polar. The introduction of the formyl group dramatically lowers the Rf value.
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Colorimetric Validation: Spray the developed TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. The product spot will instantly turn bright orange/red, confirming the presence of the newly formed aldehyde. The starting material will remain uncolored.
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¹H-NMR Confirmation: The success of the regioselective formylation is definitively proven by ¹H-NMR (CDCl₃). Look for the appearance of a sharp singlet far downfield at ~10.3 ppm (the aldehydic proton). Furthermore, the aromatic region will simplify to two distinct singlets (H-5 and H-8), proving that substitution occurred exclusively at the 6-position (if substitution occurred at the 8-position, the aromatic protons would show ortho-coupling doublets).
References
- Chem960 Chemical Database. Cas no 62291-19-4 (2H-1-Benzopyran-6-carboxaldehyde, 7-methoxy-2,2-dimethyl-).
- GuideChem.
- Taylor & Francis. Synthesis of Precocene-I Dimer. A Potential Antijuvenile Hormone.
- Royal Society of Chemistry. Chemical and enzyme-catalysed syntheses of enantiopure epoxide and diol derivatives of chromene, 2,2-dimethylchromene, and 7-methoxy-2,2-dimethylchromene (precocene-1).
- ResearchGate. Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H-thiochromenes.
- Royal Society of Chemistry. Studies of chromenes. Part 5. Reaction of the Vilsmeier reagent with 7-methoxy-2,2-dimethylchroman-4-ones.
